Biochemical Potency: GNE-9605 Ki vs. Key LRRK2 Inhibitors
GNE-9605 demonstrates high binding affinity with a biochemical Ki of 2.0 nM [1]. This places it in a similar potency range as GNE-0877 (Ki ~1-3 nM) but distinct from GNE-7915 (Ki ~9 nM) [2].
| Evidence Dimension | Binding Affinity |
|---|---|
| Target Compound Data | Ki = 2.0 nM |
| Comparator Or Baseline | GNE-7915 (Ki = 9 nM) |
| Quantified Difference | 4.5-fold lower Ki |
| Conditions | Biochemical kinase assay, unknown origin LRRK2 |
Why This Matters
A lower Ki indicates higher intrinsic potency, enabling use at lower concentrations to potentially reduce off-target liabilities and improve assay signal-to-noise.
- [1] IUPHAR/BPS Guide to Pharmacology. GNE-9605 Ligand Page. Accessed 2026. View Source
- [2] Estrada AA, Chan BK, Baker-Glenn C, et al. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. J Med Chem. 2014;57(3):921-936. View Source
